molecular formula C9H12O B151022 2,6-Dimethylbenzyl alcohol CAS No. 62285-58-9

2,6-Dimethylbenzyl alcohol

Cat. No. B151022
CAS RN: 62285-58-9
M. Wt: 136.19 g/mol
InChI Key: JPEYJQDKTDVJSZ-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzyl alcohol is a compound that belongs to the class of organic compounds known as benzyl alcohols. It is characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 6th positions, with a hydroxymethyl group linked to the benzene ring as well.

Synthesis Analysis

The synthesis of derivatives of 2,6-dimethylbenzyl alcohol can be achieved through various methods. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives has been studied, showing that the reaction is influenced by the electronegativity of the benzyl substituent, leading to different bromination products . Additionally, the methylation of benzyl-type alcohols, including 2,6-dimethylbenzyl alcohol, can be performed using dimethyl carbonate in the presence of sodium-exchanged faujasites as catalysts, yielding methyl ethers with high selectivity and without affecting other functional groups like OH aromatic groups .

Molecular Structure Analysis

The molecular structure of 2,6-dimethylbenzyl alcohol is characterized by the presence of a benzene ring with two methyl groups and a hydroxymethyl group. The steric hindrance caused by the methyl groups can influence the reactivity of the compound, as seen in the acid-catalyzed reactions of sterically hindered aromatic compounds, where different products are formed based on the substitution pattern of the benzyl alcohol .

Chemical Reactions Analysis

2,6-Dimethylbenzyl alcohol can undergo various chemical reactions. For example, it can be involved in the synthesis of complex molecules like 2,2-bibenzyl-4,6-bi(p-)dimethylaminophenyl-1,3,5-trithiane, which has a strong onion and garlic fragrance . The compound can also participate in oxidation reactions, where the presence of a metal ion like Sc(3+) can change the reaction mechanism from a one-step hydrogen atom transfer to a stepwise electron transfer followed by proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylbenzyl alcohol are influenced by its molecular structure. The presence of methyl groups can increase the hydrophobicity of the compound, while the hydroxymethyl group contributes to its polarity. The reactivity of the compound can be affected by the steric hindrance of the methyl groups, as well as by the presence of catalysts or other reagents that can facilitate or alter the course of chemical reactions .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Unnatural Amino Acids : 2,6-Dimethylbenzyl alcohol is used in synthesizing the unnatural amino acid (S)-2,6-dimethylphenylalanine. This process involves reduction, bromination, and complex formation, achieving a total yield of 33.6% (Zhang, 2014).

Biochemical Research

  • Metabolic Fate in Insecticides : The metabolic fate of insecticides barthrin and dimethrin, involving 2,4-dimethylbenzyl alcohol, was studied. These studies are crucial for understanding the environmental and biological impacts of these substances (Masri et al., 1964).

Chemical Research

  • Role in Phase Transfer Catalyzed Polymerization : Research on the polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol and its copolymerization reveals insights into the chemical processes and potential applications in material science (Wang & Percec, 1991).
  • Bromination Studies : Studies on the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives provide insights into the reactions affected by the electronegativity of a benzyl substituent (Nakatani et al., 1984).

Environmental and Material Sciences

  • Biocatalysis in Multistep Oxidation : The use of 2,6-dimethylbenzyl alcohol in a whole cell biocatalytic system for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde showcases its role in environmental biotechnology and green chemistry applications (Bühler et al., 2003).

Polymer Science

  • Polaromicrotribometric Study : The anodic oxidation of disubstituted phenols, including 2,6-dimethylphenol, studied through polaromicrotribometry, offers insights into the formation of protective polyphenylene oxide films on metal electrodes, relevant to material science and engineering (Bruno et al., 1977).

Safety And Hazards

2,6-Dimethylbenzyl alcohol is recommended for use only in laboratory settings . It is advised against food, drug, pesticide, or biocidal product use . Contact with skin and eyes should be avoided, and it should be used only in well-ventilated areas or outdoors . In case of contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

(2,6-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEYJQDKTDVJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977851
Record name (2,6-Dimethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylbenzyl alcohol

CAS RN

62285-58-9
Record name 2,6-Dimethylbenzyl alcohol
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Record name (2,6-Dimethylphenyl)methanol
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Record name (2,6-dimethylphenyl)methanol
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Record name 2,6-Dimethylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a solution of 2,6-dimethylbenzoic acid (10 g, 66.5 mmol) and potassium carbonate (9.18 g, 66.5 mmol) in dimethylformamide (67 ml), was added methyl iodide (8.28 ml, 133.16 mmol) in an ice bath, and the mixture was stirred for 16 hours. To the reaction mixture was added toluene and water, and the organic layer was washed with 3% K2CO3, 1N HCl, and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The oily residue was redissolved in dry THF (135 ml), added to LiAlH4 (3.79 g, 99.8 mmol), and stirred for 4 hours in an ice bath. To the reaction mixture was added 1N HCl slowly followed by ethyl acetate, and the organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The oily residue was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.18 g
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reactant
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8.28 mL
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reactant
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67 mL
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solvent
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3.79 g
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Synthesis routes and methods II

Procedure details

2,6-Dimethylbenzyl alcohol was prepared according to Beaulieu et al. (2000, which is incorporated herein by reference), but was unsuccessful, so a different reducing agent was used. To a suspension of 2,6-dimethylbenzoic acid (1.00 g, 6.65 mmol) in anhydrous THF (10 mL) a solution of BH3(SMe2) in THF was cautiously added under nitrogen atmosphere. The mixture was heated at reflux for 16 hours, then quenched with saturated ammonium chloride (5 mL) and 2 M HCl (10 mL). (CAUTION: vigorous gas evolution!). Organic layer was separated; aqueous layer was extracted three times with ethyl acetate (45 mL each); combined extracts were washed twice with saturated sodium bicarbonate (20 mL each), dried over anhydrous Na2SO4, evaporated, and purified by silica gel chromatography to yield 2,6-dimethylbenzyl alcohol (0.50 g, 51%) as an white solid. 1H NMR (400 MHz, CDCl3): δ 7.08 (m, 3H, Ph-H), 4.70 (s, 2H, Ph-CH2), 4.05 (br s, 1H, OH), 2.40 (s, 6H, CH3).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3(SMe2)
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0 (± 1) mol
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reactant
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10 mL
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Synthesis routes and methods III

Procedure details

17 g of 2,6-dimethyl benzoic acid ethyl ester (0.095 mole) dissolved in 50 ml of ethyl ether are added dropwise as a function of the vigor of reflux to a suspension of 3.72 g (0.095 mole) of LiAlH4 in 100 ml of ether. When the addition is complete, the mixture is heated at reflux for 2h and left to stand overnight. Excess hydride is decomposed by the gradual addition of water (while cooling the flask in an ice-water bath), then 10% HCl. After the usual work-up, the product is crystallized from petroleum ether. 10 g of product are obtained. M.p.=84°. Yield 77.5%.
Quantity
17 g
Type
reactant
Reaction Step One
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50 mL
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solvent
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3.72 g
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reactant
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100 mL
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2h
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Yield
77.5%

Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dimethylbenzoic acid (10 g, 66.5 mmol) and potassium carbonate (9.18 g, 66.5 mmol) in dimethylfonnamide (67 ml), was added methyl iodide (8.28 ml, 133.16 mmol) in an ice bath, and the mixture was stirred for 16 hours. To the reaction mixture was added toluene and water, and the organic layer was washed with 3% K2CO3, 1N HCl, and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The oily residue was redissolved in dry THF (135 ml), added to LiAIH4 (3.7 g, 99.8 mmol), and stirred for 4 hours in an ice bath. To the reaction mixture was added 1N HCl slowly followed by ethyl acetate, and the organic layer was washed with brine, dried over Na2SO4, filtered and concentrated. The oily residue was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
8.28 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylbenzyl alcohol
Reactant of Route 2
2,6-Dimethylbenzyl alcohol
Reactant of Route 3
2,6-Dimethylbenzyl alcohol
Reactant of Route 4
2,6-Dimethylbenzyl alcohol
Reactant of Route 5
2,6-Dimethylbenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2,6-Dimethylbenzyl alcohol

Citations

For This Compound
61
Citations
PG Jones, A Dölle, AJ Kirby, JK Parker - … Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Bond length and reactivity. Structures of the triphenylmethyl and 4-nitrophenyl ethers and the 4-nitrobenzoate ester of 2,6-dimethylbenzyl alcohol Acta Crystallographica Section …
Number of citations: 1 scripts.iucr.org
PG Jones, A Dölle, AJ Kirby, JK Parker - … Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Bond length and reactivity. Structures of the triphenylmethyl and 4-nitrophenyl ethers and the 3,5-dinitrobenzoate ester of 2,6-dichlorobenzyl alcohol Acta Crystallographica …
Number of citations: 4 scripts.iucr.org
VA Soloshonok, X Tang, VJ Hruby - Tetrahedron, 2001 - Elsevier
Large-scale asymmetric synthesis of novel sterically constrained 2′,6′-dimethyl- and α,2′,6′-trimethyltyrosine and -phenylalanine derivatives via alkylation of chiral equivalents of …
Number of citations: 96 www.sciencedirect.com
X Tang, VA Soloshonok, VJ Hruby - Tetrahedron: Asymmetry, 2000 - Elsevier
Asymmetric synthesis of (S)-2′,6′-dimethyltyrosine (DMT) via reactions of 4′-benzyloxy-2′,6′-dimethylbenzyl bromide with Ni(II)-complexes of the chiral Schiff base of glycine with …
Number of citations: 98 www.sciencedirect.com
Y Tsujimoto, T Noda, M Shimizu, H Moriwaki, M Tanaka - Chemosphere, 1999 - Elsevier
The synthesis of two regioisomeric mercapturic acids, N-acetyl-S-(2,3-dimethylbenzyl) -L-cysteine and N-acetyl-S-(2,6-dimethylbenzyl)-L-cysteine, was undertaken to investigate the …
Number of citations: 4 www.sciencedirect.com
古幡明道, 平野雅親, 藤本いずみ… - Journal of Pesticide …, 1987 - jlc.jst.go.jp
Four kinds of acids generated by conceptual cleavage of a bond between C-1 and C-2 bond in 2, 2, 3, 3-tetramethylcyclopropanecarboxylic acid, the acid part of fenpropathrin, were …
Number of citations: 2 jlc.jst.go.jp
VF Raaen, JF Eastham - Journal of the American Chemical …, 1960 - ACS Publications
When treated with cyanogen, benzylmagnesium chloride has been found to yield o-tolunitrile. This new o-substitution reaction has been found to occur also with cyanogen and three …
Number of citations: 21 pubs.acs.org
PG Jones, AJ Kirby, JK Parker - Acta Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) Bond length and reactivity. Structure of 3,5-bis(trifluoromethyl)benzyl 4-nitrobenzoate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 5 scripts.iucr.org
M Elliott, NF Janes, BC Pearson - … of the Science of Food and …, 1967 - Wiley Online Library
The syntheses of 4‐allylbenzyl, 4‐benzylbenzyl and other related benzyl chrysanthemates are described. The benzyl alcohols were made by reduction of benzoic esters if these were …
Number of citations: 20 onlinelibrary.wiley.com
RJ ABRAHAM, J BAKKE, T SKJETNEC - 1984 - actachemscand.org
RESULTS AND DISCUSSION The NMR spectra of the compounds studied have been obtained in dilute DMSO and CC14 or CFCI3 solutions, the latter at two different concentrations, …
Number of citations: 0 actachemscand.org

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